Allocholic acid

Description

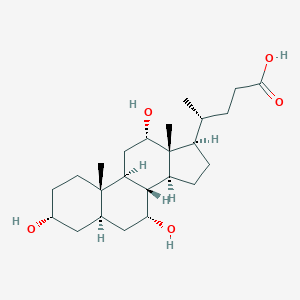

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-PGHAKIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859117 | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-18-8 | |

| Record name | Allocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allocholic Acid: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid, a stereoisomer of cholic acid, is a naturally occurring bile acid that has garnered significant interest in the scientific community.[1][2][3] Unlike its more abundant 5β-isomer, cholic acid, this compound possesses a 5α-configuration, resulting in a planar steroid nucleus.[1] This structural distinction imparts unique physicochemical and biological properties, making it a subject of investigation in various fields, including drug development and metabolic research. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | (3α,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | [2] |

| Synonyms | 5α-Cholic Acid, Allo-Cholic Acid, ACA, AlloCA | [2] |

| CAS Number | 2464-18-8 | [2][4] |

| Molecular Formula | C₂₄H₄₀O₅ | [4] |

| Molecular Weight | 408.57 g/mol | [4] |

| Appearance | White to off-white solid | - |

| Melting Point | 250-251 °C | [5] |

| Boiling Point | 583.9 °C at 760 mmHg (Predicted) | - |

| Density | 1.184 g/cm³ (Predicted) | - |

| pKa | ~5 | - |

| Optical Rotation | [α]25D +27.8 (c=0.75 in Methanol) | [5] |

| Solubility | DMSO: ~33.3 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for the characterization of any compound. Below are detailed methodologies for key experiments related to this compound.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. The melting point range can also indicate the purity of the substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicate: Perform the measurement at least two more times and calculate the average melting point range.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is used to determine the acid dissociation constant (pKa) of a substance by measuring the change in pH of a solution upon the addition of a titrant.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample of known concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for electrode filling)

-

Buffer solutions (for pH meter calibration)

-

Deionized water

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration. A co-solvent like ethanol may be necessary for initial dissolution.

-

Titration Setup: Place the this compound solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the this compound solution.

-

Add small, known increments of the NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Optical Rotation Determination (Polarimetry)

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is an intrinsic property of the compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Reagents:

-

This compound sample

-

High-purity solvent (e.g., Methanol)

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument to a zero reading with the empty polarimeter cell.

-

Sample Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the specified solvent (e.g., methanol) in a volumetric flask to obtain a solution of known concentration (c, in g/mL).

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Measure the observed rotation (α) of the solution.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]ᵀλ = α / (l × c) Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: Report the specific rotation along with the temperature, wavelength, and solvent used.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the activation of nuclear and membrane-bound receptors, playing a role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. The two key receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a primary sensor for bile acids. Upon binding of this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism.

Caption: this compound activation of the FXR signaling pathway.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that, when activated by bile acids like this compound, initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including the regulation of glucose homeostasis and energy expenditure.

Caption: this compound-mediated TGR5 signaling cascade.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development. The unique structural characteristics of this compound, stemming from its 5α-configuration, translate into distinct properties and biological activities. A thorough understanding of these fundamental characteristics is crucial for harnessing its therapeutic potential and advancing research in related fields. The provided experimental protocols serve as a practical resource for the accurate characterization of this important bile acid, while the signaling pathway diagrams offer a visual framework for understanding its molecular mechanisms of action.

References

Allocholic Acid: A Comprehensive Technical Guide on Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocholic acid, a C24 steroid and a member of the trihydroxy bile acids, plays a significant role in lipid metabolism and has emerged as a molecule of interest in various physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical properties, an overview of its known biological activities, and a description of relevant experimental protocols for its synthesis and analysis. Furthermore, this guide presents key signaling pathways associated with bile acids, offering a comprehensive resource for researchers and professionals in the field of drug development and biomedical research.

Introduction

This compound, systematically known as (3α,5α,7α,12α)-3,7,12-trihydroxycholan-24-oic acid, is a naturally occurring bile acid.[1] It is a stereoisomer of cholic acid, differing in the stereochemistry at the C-5 position, which results in a planar A/B ring fusion in this compound (5α-configuration) as opposed to the cis-fused A/B rings of cholic acid (5β-configuration).[2][3][4] This structural variance significantly influences its physicochemical properties and biological functions. This compound is found in various biological systems and has been implicated in processes such as liver regeneration and cholestasis.[5][6][7]

Structure and Stereochemistry

The chemical structure of this compound is characterized by a cholan-24-oic acid backbone, which is a C24 steroid. It possesses three hydroxyl groups at positions 3, 7, and 12, all in the alpha (α) configuration.[1][2] The key stereochemical feature that distinguishes this compound from cholic acid is the configuration at the C-5 position. In this compound, the hydrogen atom at C-5 is in the alpha (α) position, leading to a trans-fusion of the A and B rings of the steroid nucleus. This A/B trans configuration imparts a more planar and rigid structure to the molecule compared to the A/B cis-fusion found in cholic acid.

IUPAC Name: (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[2]

Chemical Formula: C₂₄H₄₀O₅[2]

Molecular Weight: 408.57 g/mol [8]

Synonyms: 5α-Cholic acid, 3α,7α,12α-Trihydroxy-5α-cholanoic acid[2][8]

Below is a diagram illustrating the stereochemistry of this compound.

Caption: Stereochemistry of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₅ | [2] |

| Molecular Weight | 408.57 g/mol | [8] |

| Melting Point | 250 - 251 °C | [2] |

| pKa (Strongest Acidic) | 4.48 | |

| logP (Predicted) | 2.26 - 2.48 | |

| Water Solubility (Predicted) | 0.074 g/L | |

| Solubility in DMSO | 82 mg/mL (200.7 mM) | [9] |

| Polar Surface Area | 97.99 Ų | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 5 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily related to bile acid homeostasis and signaling. It has been shown to protect against α-naphthylisothiocyanate-induced cholestasis in mice by ameliorating disordered bile acid homeostasis.[10] This protective effect is partly mediated by the regulation of bile acid transporters.

Bile acids, including potentially this compound, exert their effects through complex signaling pathways. Two of the most well-characterized receptors for bile acids are the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Below is a generalized diagram of bile acid signaling pathways.

Caption: Bile Acid Signaling Pathways.

Experimental Protocols

Synthesis of this compound

A new direct synthesis of this compound and its 3β isomer has been reported. While detailed step-by-step protocols are proprietary to the developing laboratories, the general approach involves the stereoselective synthesis from 5β-isomers like cholic acid. Key steps in such syntheses often include:

-

Simultaneous oxidation-dehydrogenation of a 3α-hydroxy 5β-bile acid derivative.

-

Reductive allomerization at the C-5 position.

-

Subsequent reduction of the resulting 3-oxo 5α-compound.

For a detailed protocol, researchers are encouraged to consult the primary literature on the synthesis of allo-bile acids.

Isolation and Purification of this compound

The isolation of this compound from biological matrices typically involves the following steps:

-

Extraction: Solid-phase extraction (SPE) is commonly used to isolate bile acids from biological fluids like serum or bile. C18 cartridges are often employed.

-

Deconjugation: If analyzing total bile acids, enzymatic deconjugation using cholylglycine hydrolase is necessary to cleave the amide bond to glycine or taurine.

-

Purification: Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

A general procedure for the purification of cholic acid from bile, which can be adapted for this compound, involves saponification of bile followed by acidification to precipitate the bile acids. The precipitate is then subjected to solvent extraction and recrystallization to obtain the purified acid.

Analytical Methods

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of bile acids.

-

Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation followed by solid-phase extraction. Fecal samples require lyophilization, reconstitution, and enzymatic deconjugation.

-

Derivatization: For UV detection, bile acids are often derivatized to form phenacyl esters.

-

Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Detection: UV detection at 254 nm for derivatized bile acids or mass spectrometry (LC-MS) for underivatized bile acids.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution for the analysis of bile acid isomers.

-

Sample Preparation: Similar to HPLC, samples require extraction and deconjugation.

-

Derivatization: A two-step derivatization is necessary to make the bile acids volatile. The carboxyl group is typically methylated, followed by trimethylsilylation of the hydroxyl groups.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature gradient program.

-

MS Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Below is a workflow diagram for the analysis of this compound.

Caption: Analytical Workflow for this compound.

Conclusion

This compound, with its unique 5α-stereochemistry, presents a distinct profile of physicochemical properties and biological activities compared to its 5β-isomer, cholic acid. This technical guide has provided a comprehensive overview of its structure, properties, and relevant experimental methodologies. A deeper understanding of this compound's role in signaling pathways and its quantitative biological effects will be crucial for harnessing its therapeutic potential in areas such as liver disease and metabolic disorders. The information compiled herein serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of bile acid biology and its implications for human health.

References

- 1. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Development of a Stereoselective Approach for the Synthesis of Allo Bi" by Brandon Nathaniel Nelson [digitalcommons.bucknell.edu]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. glpbio.com [glpbio.com]

- 6. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allodeoxycholic acid | C24H40O4 | CID 5283833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. youtube.com [youtube.com]

The Allocholic Acid Biosynthesis Pathway in Vertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid is a C24 bile acid, a stereoisomer of cholic acid, distinguished by a cis-conformation of its A/B sterol rings (5α-cholanoic acid), rendering a planar molecular structure.[1] While present in trace amounts in healthy adult vertebrates, its levels are significantly elevated during fetal development, liver regeneration, and in certain pathological conditions such as cholestasis and hepatocellular carcinoma.[2][3] This guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

Core Biosynthesis Pathway

The synthesis of this compound diverges from the classical bile acid synthesis pathway at the point of steroid A/B ring saturation. While the majority of bile acids, including cholic acid, possess a 5β-configuration, this compound is characterized by its 5α-configuration. This stereochemical difference is determined by the action of specific reductases on the common intermediate, 7α,12α-dihydroxy-4-cholesten-3-one.

The initial steps leading to this intermediate are shared with the classical bile acid synthesis pathway:

-

7α-hydroxylation of Cholesterol: The pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[4][5]

-

Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase.[6]

-

12α-hydroxylation: Sterol 12α-hydroxylase (CYP8B1) subsequently hydroxylates 7α-hydroxy-4-cholesten-3-one to form 7α,12α-dihydroxy-4-cholesten-3-one.[7][8]

At this juncture, the pathway diverges:

-

The 5β-Pathway (Cholic Acid Synthesis): The predominant pathway involves the reduction of the Δ4-double bond by Δ4-3-oxosteroid 5β-reductase (AKR1D1), resulting in a 5β-configuration and leading to the synthesis of cholic acid.[9][10]

-

The 5α-Pathway (this compound Synthesis): In an alternative reaction, a Δ4-3-oxosteroid 5α-reductase (SRD5A1 or SRD5A2) acts on 7α,12α-dihydroxy-4-cholesten-3-one to produce a 5α-configured intermediate.[1][11] This is the committed step towards this compound synthesis. Subsequent reduction of the 3-keto group by a 3α-hydroxysteroid dehydrogenase leads to the formation of 5α-cholestane-3α,7α,12α-triol, which is then further processed (side-chain oxidation and cleavage) to yield this compound.

A deficiency in Δ4-3-oxosteroid 5β-reductase can lead to a significant increase in the production of allo-bile acids.[1]

Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Substrate | Product | Cellular Location |

| Cholesterol 7α-hydroxylase | CYP7A1 | Cholesterol | 7α-hydroxycholesterol | Endoplasmic Reticulum |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | 7α-hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one | Endoplasmic Reticulum |

| Sterol 12α-hydroxylase | CYP8B1 | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one | Endoplasmic Reticulum |

| Δ4-3-oxosteroid 5α-reductase 1/2 | SRD5A1/2 | 7α,12α-dihydroxy-4-cholesten-3-one | 5α-cholestane-3-one, 7α,12α-diol | Endoplasmic Reticulum |

| 3α-hydroxysteroid dehydrogenase | AKR1C1/2 | 5α-cholestane-3-one, 7α,12α-diol | 5α-cholestane-3α,7α,12α-triol | Cytosol |

| Sterol 27-hydroxylase | CYP27A1 | 5α-cholestane-3α,7α,12α-triol | 3α,7α,12α-trihydroxy-5α-cholestanoic acid | Mitochondria |

| Peroxisomal β-oxidation enzymes | Various | 3α,7α,12α-trihydroxy-5α-cholestanoic acid-CoA | This compound-CoA | Peroxisomes |

Quantitative Data

Quantitative data on this compound levels are sparse compared to major bile acids. However, available studies indicate significant changes in its concentration under specific physiological and pathological conditions.

| Condition | Species | Tissue/Fluid | This compound Concentration | Reference |

| Fetal Development | Human | Fetal Liver | Present, but not quantified | [12][13][14] |

| Liver Regeneration | Rat | Bile | Transiently increased | [2] |

| Δ4-3-oxosteroid 5β-reductase deficiency | Human | Bile | Markedly elevated | [1] |

| Hepatocellular Carcinoma | Human | Tumor Tissue | Elevated (in some studies) | [3][15] |

Experimental Protocols

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction, derivatization, and analysis of bile acids, including this compound, from biological samples.

a. Sample Preparation and Extraction:

-

Homogenization: Homogenize tissue samples in a suitable solvent (e.g., ethanol). For liquid samples like bile or serum, proceed directly to extraction.

-

Internal Standard: Add a known amount of an internal standard (e.g., deuterated cholic acid) to the homogenate.

-

Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to separate bile acids from other lipids and proteins.[16] Elute the bile acids with methanol.

-

Hydrolysis (for conjugated bile acids): If measuring total bile acids, perform enzymatic or alkaline hydrolysis to deconjugate glycine and taurine residues.[16]

b. Derivatization:

To increase volatility for GC analysis, the carboxyl and hydroxyl groups of bile acids must be derivatized.

-

Methylation of the Carboxyl Group: React the extracted bile acids with a methylating agent (e.g., TMS-diazomethane) to form methyl esters.[17]

-

Silylation of Hydroxyl Groups: Subsequently, treat the methyl esters with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) to form trimethylsilyl (TMS) ethers.[17][18]

c. GC-MS Analysis:

-

Injection: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5ms).[18]

-

Separation: Use a temperature gradient to separate the different bile acid derivatives.

-

Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the this compound derivative and the internal standard.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

Measurement of Δ4-3-oxosteroid 5α-reductase Activity

This assay measures the conversion of a Δ4-3-oxo-steroid substrate to its 5α-reduced product.

a. Preparation of Microsomes:

-

Isolate liver microsomes from tissue homogenates by differential centrifugation.

-

Resuspend the microsomal pellet in a suitable buffer.

b. Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (7α,12α-dihydroxy-4-cholesten-3-one).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Extraction: Stop the reaction and extract the steroids with an organic solvent.

-

Analysis: Analyze the products by HPLC or GC-MS to quantify the formation of the 5α-reduced product.

Visualizations

This compound Biosynthesis Pathway

Caption: Divergence of the this compound and cholic acid biosynthesis pathways.

Experimental Workflow for this compound Quantification

Caption: Workflow for GC-MS based quantification of this compound.

Conclusion

The biosynthesis of this compound represents a minor but physiologically significant branch of the bile acid synthesis pathway in vertebrates. Its formation is critically dependent on the activity of 5α-reductases, which compete with the 5β-reductase that directs the synthesis of the major primary bile acid, cholic acid. The elevated levels of this compound in specific contexts such as fetal development and liver regeneration suggest a specialized biological role that warrants further investigation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this pathway in various disease states.

References

- 1. Delta 4-3-oxosteroid 5 beta-reductase deficiency described in identical twins with neonatal hepatitis. A new inborn error in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transient changes in the expression pattern of key enzymes for bile acid synthesis during rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acids in liver and gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids | PLOS One [journals.plos.org]

- 11. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 12. Bile acid metabolism during development: metabolism of lithocholic acid in human fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bile acid metabolism during development: metabolism of taurodeoxycholic acid in human fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile acid synthesis during development. Mitochondrial 12 alpha-hydroxylation in human fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bile Acids and Liver Cancer: Molecular Mechanism and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

- 18. Restek - Blog [restek.com]

The Enigmatic Role of Allocholic Acid in Fetal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fetal environment is characterized by a unique biochemical landscape, distinct from that of the adult. Within this milieu, bile acids (BAs) are emerging not merely as digestive aids but as crucial signaling molecules orchestrating developmental processes. Among the diverse BA profiles present during gestation, atypical or "unusual" bile acids synthesized by the fetal liver are of particular interest. Allocholic acid (ACA), a 5α-epimer of cholic acid, is a prominent member of this group, often termed a "typically fetal bile acid."[1] While its presence is established, its precise biological functions, signaling pathways, and quantitative significance in fetal development remain areas of active investigation. This technical guide synthesizes the current understanding of this compound, focusing on its metabolism, transport, potential signaling roles, and the experimental methodologies used for its study.

Fetal Bile Acid Metabolism: A Unique Synthetic Landscape

The fetal liver operates with a distinct enzymatic toolkit compared to its adult counterpart. A key feature is the relative immaturity of hepatic 12α-hydroxylase activity.[2] This leads to the activation of alternative synthetic pathways, resulting in a complex profile of "unusual" bile acids.[2][3] Prominent among these alternative pathways are 1β, 4β, and 6α-hydroxylation, which are significantly more active during fetal life.[4][5]

This compound, a 3α,7α,12α-trihydroxy-5α-cholanoic acid, is a product of this unique fetal metabolism. Its 5α-configuration, in contrast to the 5β-configuration of primary bile acids like cholic acid, confers a flatter, more planar steroid nucleus. This structural difference is critical to its biochemical behavior, including its transport and receptor interactions. In animal models, this compound has been identified as a major metabolite of cholestanol, and allodeoxycholic acid can be hydroxylated to form this compound.[1]

Quantitative Analysis of Bile Acids in the Fetal Compartment

While direct quantification of this compound in fetal circulation is not extensively documented in the literature, data on total and major bile acid concentrations provide a crucial context for understanding the fetal BA environment. Concentrations are dynamic, changing with gestational age and differing between fetal compartments like serum, bile, and amniotic fluid.

Table 1: Bile Acid Concentrations in Human Fetal Compartments

| Bile Acid/Parameter | Compartment | Gestational Age | Concentration (Mean ± SD) | Reference |

|---|---|---|---|---|

| Total Bile Acids | Fetal Serum | 20-37 weeks | 5.14 ± 2.13 µM | [6] |

| Total Bile Acids | Fetal Gallbladder Bile | < 17 weeks | < 0.05 mM | [2][5] |

| Total Bile Acids | Amniotic Fluid | Early Gestation | < 4.0 µM | [7] |

| Total Bile Acids | Amniotic Fluid | 32-41 weeks | 1.57 µM (Range: 0.4-4.8 µM) | [8] |

| Conjugated Cholic Acid | Fetal Serum | 14-21 weeks | 0.80 ± 0.40 µM | [9][10] |

| Conjugated Chenodeoxycholic Acid | Fetal Serum | 14-21 weeks | 4.50 ± 2.70 µM | [9][10] |

| Conjugated Lithocholic Acid | Fetal Serum | 14-21 weeks | 1.70 ± 1.04 µM |[9][10] |

Note: Data specific to this compound concentrations are currently lacking in the reviewed literature.

Biological Functions and Signaling Pathways

Bile acids exert their systemic effects primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), and membrane-bound G protein-coupled receptors like TGR5.[4][11][12] These signaling cascades regulate gene expression involved in BA homeostasis, lipid and glucose metabolism, and inflammatory responses.

Potent Choleretic Activity

A key identified function of this compound, specifically its taurine conjugate (taurothis compound or TACA), is its potent choleretic effect. Studies in mice have shown that TACA induces a significantly higher bile flow compared to its 5β-epimer, taurocholic acid (TCA).[13] This potent stimulation of bile secretion suggests a protective role for this compound in the fetus, helping to prevent the accumulation of potentially cholestatic and cytotoxic bile acid precursors in the developing liver.[13]

Hepatocellular Transport

The transport of this compound differs from that of primary bile acids. While TACA uptake into hepatocytes via the sodium-taurocholate cotransporting polypeptide (Ntcp) is less efficient than TCA uptake, it is still effectively secreted into the bile.[13] Crucially, TACA is not a substrate for the primary bile salt export pump (BSEP), the main transporter for conjugated 5β-bile acids.[13] This indicates the involvement of an alternative, Bsep-independent canalicular transport system for its biliary excretion. This distinct transport mechanism may be a key element of the fetal hepatobiliary system.

Signaling via FXR, PXR, and TGR5: An Unanswered Question

Despite the established role of bile acids as ligands for FXR, PXR, and TGR5, direct experimental evidence for the activation or inhibition of these receptors by this compound is currently lacking in the scientific literature. One study noted different efficacies of various bile acid species on FXR isoforms and included this compound in its keywords, but did not provide specific data on its activity.[14]

Given its unique planar structure, it is plausible that this compound interacts differently with these receptors compared to 5β-bile acids. Determining its affinity and efficacy as an agonist or antagonist for FXR, PXR, and TGR5 is a critical gap in understanding its function in fetal development. Such interactions could influence placental transport, hepatic maturation, and metabolic programming.

Experimental Protocols

The study of this compound in the fetal context requires specialized methodologies for sample analysis and functional characterization.

Protocol 1: Quantification of this compound in Biological Samples

This protocol outlines a general workflow for the analysis of bile acid profiles, including this compound, from fetal serum, amniotic fluid, or tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation & Extraction:

-

To 50 µL of sample (serum, amniotic fluid) or tissue homogenate, add an internal standard mixture containing deuterated bile acid analogs.

-

Perform protein precipitation and extraction by adding 1 mL of ice-cold acetonitrile or methanol.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

-

Chromatographic Separation (HPLC/UPLC):

-

Utilize a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[15]

-

Employ a gradient elution using a mobile phase system, for example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

-

-

Develop a gradient program that effectively separates this compound from its isomers and other bile acids.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Develop a Multiple Reaction Monitoring (MRM) method. For this compound, specific precursor-to-product ion transitions must be determined and optimized for maximum sensitivity and specificity.

-

Quantify by comparing the peak area ratio of endogenous this compound to its corresponding deuterated internal standard against a calibration curve.

-

Protocol 2: Nuclear Receptor Activation Assay

This protocol describes a cell-based reporter gene assay to determine if this compound can activate FXR or PXR.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect cells using a lipid-based transfection reagent with the following plasmids:

-

An expression vector for the human nuclear receptor of interest (e.g., pCMX-hFXR or pCMX-hPXR).

-

A reporter plasmid containing multiple copies of the receptor's specific response element upstream of a luciferase gene (e.g., pGL4.13[FXRE-luc]).

-

A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (or its conjugates) and known receptor agonists (e.g., GW4064 for FXR, Rifampicin for PXR) as positive controls. Include a vehicle-only control (e.g., DMSO).

-

Incubate cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold-change in activity relative to the vehicle control.

-

Plot the dose-response curve to determine the potency (EC50) and efficacy of this compound in activating the receptor.

-

Conclusion and Future Directions

This compound is an integral component of the unique bile acid pool in the fetus. Its distinct 5α-structure dictates its physiological characteristics, including its potent choleretic activity and unique transport mechanisms, which may be vital for protecting the developing liver from cholestasis. However, significant knowledge gaps remain. The foremost priorities for future research must be the accurate quantification of this compound in various fetal compartments throughout gestation and the definitive characterization of its interactions with key nuclear and membrane bile acid receptors. Elucidating these aspects will be paramount to understanding its role in both normal fetal development and the pathophysiology of gestational diseases, potentially uncovering new therapeutic targets for mitigating disorders of pregnancy.

References

- 1. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Similarity of unusual bile acids in human umbilical cord blood and amniotic fluid from newborns and in sera and urine from adult patients with cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic bile acid metabolism during early development revealed from the analysis of human fetal gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biliary bile acid composition of the human fetus in early gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid metabolism in early life: studies of amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acid pattern in human amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between fetal and maternal serum bile acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of gestational alcohol exposure on the fatty acid composition of umbilical cord serum in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile acids during pregnancy: Trimester variations and associations with glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of bile acid concentration in human amniotic fluid for prenatal diagnosis of intestinal obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Allocholic Acid in Liver Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Allocholic Acid in the Context of Liver Regeneration

The liver possesses a remarkable capacity for regeneration in response to injury, a process orchestrated by a complex interplay of signaling molecules. Among these, bile acids have emerged as critical regulators of hepatocyte proliferation and tissue restoration. This compound (ACA), a 3α,7α,12α-trihydroxy-5α-cholanoic acid, is a stereoisomer of cholic acid and is typically considered a fetal bile acid. Its reappearance in adults during periods of active liver regeneration and in certain pathological states, such as cholestasis, suggests a functional role in hepatic repair processes.[1]

This technical guide provides an in-depth exploration of the role of this compound in liver regeneration. While direct, extensive research on this compound's specific regenerative functions is still emerging, this document synthesizes the current understanding of bile acid signaling in liver repair and contextualizes the potential mechanisms through which this compound may exert its effects. We will delve into the primary signaling pathways, present quantitative data from related studies to provide a comparative framework, detail relevant experimental protocols, and visualize key processes using signaling pathway and workflow diagrams.

Core Signaling Pathways in Bile Acid-Mediated Liver Regeneration

Bile acids primarily mediate their effects on liver regeneration through two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[2][3] this compound, as a bile acid, is presumed to interact with these receptors to initiate downstream signaling cascades that promote hepatocyte proliferation and protect against cholestatic injury.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in hepatocytes and enterocytes and acts as a central regulator of bile acid homeostasis and a promoter of liver regeneration.[3][4] The activation of FXR by bile acids in the liver and intestine initiates a cascade of events crucial for hepatic repair.

-

Hepatic FXR Activation: In hepatocytes, the binding of bile acids to FXR leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. A key target is the induction of the Forkhead Box M1b (Foxm1b), a transcription factor essential for cell cycle progression from G1 to S phase and through mitosis.[2]

-

Intestinal FXR Activation and the Gut-Liver Axis: In the intestine, FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[2] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding initiates a signaling cascade that, in concert with hepatic FXR activation, promotes hepatocyte proliferation and contributes to the restoration of liver mass.[5]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed on various non-parenchymal liver cells, including Kupffer cells and liver sinusoidal endothelial cells, as well as in the biliary epithelium.[6] Its activation by bile acids, particularly hydrophobic ones, plays a protective role during liver regeneration, especially in the context of cholestasis.[2][7]

-

Anti-inflammatory Effects: TGR5 activation in Kupffer cells can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation-mediated liver injury.

-

Choleretic Effects: this compound is known for its potent choleretic effects.[1] Activation of TGR5 in cholangiocytes can stimulate bile flow and bicarbonate secretion, which helps to flush toxic bile acids from the biliary tree and protect the liver from cholestatic damage during regeneration.[7]

Quantitative Data on Bile Acid Effects on Liver Regeneration

While specific quantitative data for this compound's effect on liver regeneration is limited, studies on other bile acids and the modulation of the bile acid pool provide a valuable comparative framework. The following tables summarize key findings from studies using models of partial hepatectomy and toxic liver injury.

Table 1: Effects of Bile Acid Modulation on Liver Regeneration Markers after Partial Hepatectomy (PHx)

| Treatment/Model | Animal Model | Key Regeneration Marker | Result | Reference |

|---|---|---|---|---|

| Ursodeoxycholic acid (UDCA) | Rats with NAFLD after 70% PHx | Mitotic Index | Significantly higher vs. saline | [8] |

| Ursodeoxycholic acid (UDCA) | Rats with NAFLD after 70% PHx | PCNA Levels | Significantly higher vs. saline | [8] |

| Ursodeoxycholic acid (UDCA) | Rats after 80% PHx | Liver Regeneration Rate | 54.5% vs. 35.8% in controls | [9] |

| Cholic Acid (CA) enriched diet | Mice after Acetaminophen Injury | PCNA-positive hepatocytes | Rapid and higher increase vs. normal diet | [10] |

| Cholestyramine (Bile Acid Sequestration) | Mice after Acetaminophen Injury | Cyclin D1 expression | Delayed induction vs. normal diet |[10] |

Table 2: Effects of Bile Acids on Hepatocyte Proliferation In Vitro

| Bile Acid | Cell Type | Concentration | Effect on Proliferation | Reference |

|---|---|---|---|---|

| Glycochenodeoxycholic acid (GCDCA) | Rat Hepatocytes | Dose-dependent | Decreased proliferation | [11] |

| Tauroursodeoxycholic acid (TUDCA) | Rat Hepatocytes | Co-incubated with GCDCA | Protected against GCDCA-induced decrease | [11] |

| Taurocholic acid (TCA) | LX-2 (human stellate cell line) | 50-150 µM | Increased proliferation |[12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and liver regeneration.

Partial Hepatectomy (PHx) in Mice

This model is the gold standard for studying compensatory liver regeneration. A 70% partial hepatectomy is commonly performed.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Hemostatic clips or suture for ligation

-

Warming pad

-

Buprenorphine for analgesia

Procedure:

-

Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

-

Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for pre-emptive analgesia.

-

Place the mouse in a supine position on a warming pad to maintain body temperature.

-

Shave the abdomen and disinfect with 70% ethanol and povidone-iodine.

-

Make a midline laparotomy incision from the xiphoid process caudally for approximately 2-3 cm.

-

Gently exteriorize the liver lobes.

-

Ligate the vascular pedicles of the median and left lateral lobes using a single silk suture or hemostatic clips.

-

Excise the ligated lobes distal to the suture/clips.

-

Return the remaining liver lobes to the abdominal cavity.

-

Close the abdominal wall in two layers (peritoneum and muscle, then skin) using sutures or wound clips.

-

Allow the mouse to recover on a warming pad until ambulatory.

Post-operative Care and Analysis:

-

Monitor animals for signs of pain or distress.

-

At desired time points (e.g., 24, 48, 72 hours), euthanize the mice.

-

Harvest the remnant liver and weigh it to calculate the liver-to-body weight ratio.

-

Collect blood via cardiac puncture for serum analysis (ALT, AST, bilirubin).

-

Fix a portion of the liver in 10% neutral buffered formalin for histology (H&E staining) and immunohistochemistry (e.g., Ki67, PCNA).

-

Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (qRT-PCR, Western blotting).

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis

This model is used to study cholestatic liver injury and the associated regenerative response.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Alpha-naphthylisothiocyanate (ANIT)

-

Corn oil (vehicle)

-

Oral gavage needles

Procedure:

-

Fast mice overnight (approximately 12 hours) prior to ANIT administration to enhance bioavailability.[13]

-

Prepare a solution of ANIT in corn oil (e.g., 10 mg/mL for a 100 mg/kg dose).

-

Administer a single oral gavage of ANIT (e.g., 75-100 mg/kg body weight).[13][14] Control animals receive an equivalent volume of corn oil.

-

Return mice to their cages with free access to food and water.

Analysis:

-

At specified time points (e.g., 24, 48, 72 hours) after ANIT administration, collect blood and liver tissue as described for the PHx model.

-

Serum analysis should include markers of cholestasis such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total bilirubin, in addition to ALT and AST.

-

Histological analysis should assess for bile duct proliferation, portal inflammation, and necrosis.

In Vitro FXR and TGR5 Activation Assays

These cell-based assays are used to determine if a compound, such as this compound, can activate FXR or TGR5.

General Protocol for Reporter Gene Assay:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with:

-

An expression vector for the receptor of interest (human FXR or TGR5).

-

A reporter plasmid containing a luciferase gene under the control of a response element for the respective receptor (e.g., an FXR response element for FXR activation).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known agonist (positive control) and a vehicle control (e.g., DMSO).

-

Lysis and Luciferase Measurement: After a defined incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter gene expression relative to the vehicle control.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a bile acid, such as this compound, in liver regeneration.

Conclusion and Future Directions

This compound, a fetal bile acid that re-emerges during liver regeneration, likely contributes to the complex process of hepatic repair through its interaction with key bile acid signaling pathways, including those mediated by FXR and TGR5. Its potent choleretic properties may be particularly important in mitigating cholestatic injury during regeneration. While direct experimental evidence detailing its specific mechanisms and quantitative effects is still an area for active research, the established roles of other bile acids provide a strong foundation for hypothesizing its pro-regenerative and protective functions.

Future research should focus on elucidating the direct interaction of this compound with FXR and TGR5, quantifying its impact on hepatocyte proliferation and gene expression in established models of liver regeneration, and exploring its therapeutic potential in conditions of impaired liver repair. Such studies will be crucial for fully understanding the role of this unique bile acid in maintaining liver homeostasis.

References

- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Regenerating Hepatocytes after Partial Hepatectomy in Mice [jove.com]

- 4. Visualization of Hepatocellular Regeneration in Mice After Partial Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The effect of ursodeoxycholic acid on liver regeneration after partial hepatectomy in rats with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of Ursodeoxycholic Acid Pretreatment in an Experimental Setting of Extended Hepatectomy: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. Effect of bile acids on the proliferative activity and apoptosis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]

- 14. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Allocholic Acid as an Emerging Biomarker in Carcinogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allocholic acid (ACA) is a C-5 epimer of cholic acid, predominantly found during fetal development. Its re-emergence in adult life is linked to pathological states, particularly liver regeneration and carcinogenesis. Recent metabolomic studies have identified a significant elevation of allo-bile acids in patients with hepatocellular carcinoma (HCC), positioning this compound as a potential biomarker for early detection and diagnosis. This technical guide provides an in-depth overview of the role of this compound in carcinogenesis, focusing on its biomarker potential, associated signaling pathways, and the experimental protocols required for its study.

Introduction to this compound

This compound is a trihydroxy bile acid that differs from the more common primary bile acid, cholic acid, in the stereochemistry at the C-5 position of the steroid nucleus, resulting in a planar A/B ring fusion. This structural alteration, known as an "allo" configuration, is typical of fetal bile acids. While present in minute quantities in healthy adults, its reappearance is noted in specific pathological conditions, including liver cancer[1]. This unique expression pattern makes it a compelling candidate for a specific and sensitive biomarker in oncology.

This compound and its Association with Carcinogenesis

The link between bile acids and cancer, particularly gastrointestinal malignancies, is well-established. High concentrations of certain bile acids are thought to promote carcinogenesis through mechanisms including the generation of reactive oxygen species (ROS), DNA damage, and the activation of pro-survival and pro-proliferative signaling pathways[2][3][4].

While much of the research has focused on secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) in colorectal cancer[3][5], recent evidence points towards a significant role for allo-bile acids in liver cancer. A pivotal study revealed that bile acids with a planar structure, specifically Δ⁴-unsaturated and 5α- or allo-bile acids, were markedly increased in the serum and urine of patients with hepatocellular carcinoma (HCC) when compared to healthy individuals and patients with other liver diseases like cirrhosis or viral hepatitis[1]. This finding suggests that the metabolic pathways leading to the synthesis of these fetal-type bile acids may be reactivated during hepatocarcinogenesis[1].

Data Presentation: Bile Acid Levels in Cancer

Quantitative analysis of bile acid profiles is crucial for establishing their role as biomarkers. Although specific concentration data for this compound is still emerging, the existing studies provide a clear direction.

Table 1: this compound and Related "Flat" Bile Acids in Hepatocellular Carcinoma (HCC)

| Analyte Group | Patient Cohort | Sample Type | Finding | Reference |

| 5α- or allo-Bile Acids | HCC | Serum & Urine | Markedly Increased vs. Healthy Controls & Other Liver Diseases | [1] |

| Δ⁴-unsaturated-Bile Acids | HCC | Serum & Urine | Markedly Increased vs. Healthy Controls & Other Liver Diseases | [1] |

| Δ⁴-unsaturated-Bile Acids | HCC (Tumor > 3cm) | Urine | Significantly Higher vs. HCC (Tumor < 3cm) | [1] |

Table 2: Representative Quantitative Data of Other Bile Acids in Cancer Patients vs. Controls

| Bile Acid | Cancer Type | Patient Group | Concentration (Mean ± SD or Median [Range]) | Control Group | Concentration (Mean ± SD or Median [Range]) | P-Value | Reference |

| Serum Bile Acids | |||||||

| Cholic Acid (CA) species | HCC | Cases (n=100) | 108.9 ± 192.1 nM | Controls (n=100) | 30.6 ± 47.9 nM | <0.001 | [6] |

| Chenodeoxycholic Acid (CDCA) species | HCC | Cases (n=100) | 599.4 ± 843.0 nM | Controls (n=100) | 51.5 ± 63.8 nM | <0.001 | [6] |

| Deoxycholic Acid (DCA) | Colorectal Adenomas | Patients | Significantly Increased | Healthy Controls | Baseline | <0.05 | [5] |

| Fecal Bile Acids | |||||||

| Total Fecal Bile Acids | Adenomatous Polyps | Patients (n=9) | 5.23 [2.16-13.67] µmol/g | Controls (n=10) | 1.96 [0.91-6.97] µmol/g | 0.016 | [7] |

| Lithocholic Acid (LCA) | Adenomatous Polyps | Patients (n=9) | 2.41 [0.88-3.22] µmol/g | Controls (n=10) | 1.07 [0.38-2.03] µmol/g | 0.013 | [7] |

Note: The data in Table 2 is for other bile acids and is provided to illustrate the typical changes observed in cancer. Specific quantitative values for this compound are part of ongoing research.

Signaling Pathways in Bile Acid-Associated Carcinogenesis

Bile acids are not merely detergents; they are potent signaling molecules that activate dedicated receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5. The dysregulation of these signaling pathways is a key mechanism in bile acid-promoted carcinogenesis.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and acts as a master regulator of bile acid homeostasis. Generally, FXR activation has a protective role in the gut, and its expression is often reduced in colorectal carcinoma[8]. In the liver, FXR deficiency can lead to spontaneous hepatocarcinogenesis, suggesting it functions as a tumor suppressor[9]. However, its role can be context-dependent. Bile acids, by activating FXR, can trigger a complex downstream cascade.

Caption: FXR signaling pathway in response to bile acids.

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed on various cells, including Kupffer cells in the liver and intestinal L-cells. Unlike FXR, TGR5 activation can have dual roles, sometimes promoting and sometimes suppressing cancer, depending on the cell type[10]. Its activation typically leads to an increase in intracellular cyclic AMP (cAMP), which can trigger downstream pathways like PKA and activate transcription factors that influence inflammation and cell proliferation[10][11].

Caption: TGR5 signaling cascade upon bile acid activation.

Wnt/β-catenin and NF-κB Pathways

Secondary bile acids like DCA have been shown to activate the Wnt/β-catenin pathway, a critical pathway in colorectal cancer, by increasing the levels of β-catenin and its downstream target, c-Myc[12][13]. Similarly, bile acids can promote inflammatory signaling through the NF-κB pathway in the liver, which is a key driver of HCC development[14][15][16]. It is highly probable that this compound, given its association with carcinogenesis, also modulates these critical pathways.

Caption: Overview of bile acid modulation of oncogenic pathways.

Experimental Protocols

Studying this compound requires robust and sensitive analytical methods for quantification and well-defined in vitro assays to probe its biological function.

Protocol: Quantification of this compound in Serum by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., d4-Allocholic Acid)

-

LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

-

Human serum samples (patient and control)

-

1.5 mL microcentrifuge tubes

-

LC-MS vials

2. Sample Preparation (Protein Precipitation):

-

Thaw serum samples on ice.

-

Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (in methanol).

-

Add 150 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new LC-MS vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid

-

Gradient: A linear gradient from 50% B to 80% B over 14 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition (example): this compound: Q1 407.3 -> Q3 407.3 (precursor -> product ion transition may vary by instrument)

4. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines (e.g., HepG2 for liver cancer, HT-29 for colon cancer).

1. Materials and Reagents:

-

Hepatocellular or colorectal cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution prepared in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

2. Experimental Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is <0.1%.

-

Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Plot cell viability against this compound concentration to determine the dose-response effect.

Caption: Workflow for an MTT-based cell proliferation assay.

Conclusion and Future Directions

This compound is a promising and specific biomarker for carcinogenesis, particularly for hepatocellular carcinoma. Its re-emergence in cancer patients points to a fundamental shift in bile acid metabolism during malignant transformation. The ability to detect and quantify this compound using sensitive LC-MS/MS methods provides a powerful tool for clinical diagnostics.

Future research should focus on:

-

Large-scale clinical validation: Quantifying this compound levels in large, multi-center patient cohorts to establish definitive diagnostic and prognostic cut-off values.

-

Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound interacts with FXR, TGR5, and other signaling pathways to promote cancer.

-

Therapeutic targeting: Investigating whether the enzymatic pathways responsible for this compound synthesis can be targeted for novel cancer therapies.

The continued exploration of this compound's role in cancer will undoubtedly provide new insights into tumor biology and open new avenues for the management of gastrointestinal malignancies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Tissue bile acids in patients with colon cancer and colonic polyps. | Semantic Scholar [semanticscholar.org]

- 3. Influence of Bile Acids on Colorectal Cancer Risk: Potential Mechanisms Mediated by Diet - Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithocholic acid inhibits gallbladder cancer proliferation through interfering glutaminase-mediated glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biliary acids as promoters of colon carcinogenesis: a narrative review - Kulanthaivel - Digestive Medicine Research [dmr.amegroups.org]

- 6. mdpi.com [mdpi.com]

- 7. Faecal unconjugated bile acids in patients with colorectal cancer or polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Bile Acid Receptors and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. Dysregulated hepatic bile acids collaboratively promote liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB and STAT3 – key players in liver inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Allocholic acid's function as a migratory pheromone in sea lamprey.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The sea lamprey (Petromyzon marinus), a basal vertebrate, relies on a sophisticated chemical communication system to orchestrate its complex life cycle, particularly its anadromous migration from oceanic or lacustrine feeding grounds to freshwater streams for spawning. A critical component of this system is a multi-component migratory pheromone released by stream-dwelling larvae, which guides adult lampreys to suitable spawning habitats. Biochemical and electrophysiological studies have identified allocholic acid (ACA), a C24 bile acid, as a key constituent of this larval pheromone. This technical guide provides a comprehensive overview of the function of this compound as a migratory pheromone in the sea lamprey, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data on Olfactory and Behavioral Responses

The olfactory system of migratory adult sea lampreys exhibits an exceptionally high and specific sensitivity to this compound. This sensitivity has been quantified through electro-olfactogram (EOG) recordings, which measure the electrical responses of the olfactory epithelium to odorants. Behavioral assays have further elucidated the role of ACA in guiding the migratory movements of adult lampreys.

| Parameter | Value | Experimental Context | Reference |

| EOG Detection Threshold | ~10-12 M | Electro-olfactogram recordings from the olfactory epithelium of migratory adult sea lamprey. | [1][2] |

| Behavioral Response Threshold | 0.1 nM | Enhanced swimming activity observed in a laboratory maze with still water containing a mixture of ACA and petromyzonol sulfate (PS). | [3][4] |

Table 1: Quantitative Olfactory and Behavioral Responses to this compound. This table summarizes the key quantitative data regarding the sensitivity of sea lampreys to this compound, highlighting its potency as an olfactory stimulant and a behavioral modulator.

Experimental Protocols

The identification and characterization of this compound as a sea lamprey migratory pheromone have been underpinned by a series of meticulous experimental procedures. The following sections detail the core methodologies employed in these studies.

Electro-olfactogram (EOG) Recording

EOG recordings are a fundamental technique for assessing the sensitivity of the olfactory epithelium to specific compounds.